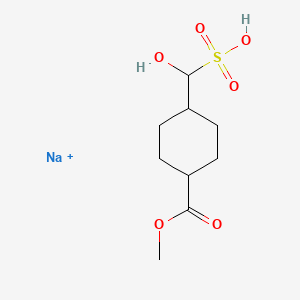

![molecular formula C43H58ClFeNNiP2- B6289727 氯(4-氰基苯基){(R)-1-[(S)-2-(二环己基膦基)二茂铁基]乙基(二苯基膦基)}镍(II) CAS No. 2049086-36-2](/img/structure/B6289727.png)

氯(4-氰基苯基){(R)-1-[(S)-2-(二环己基膦基)二茂铁基]乙基(二苯基膦基)}镍(II)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

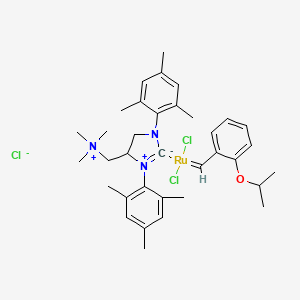

The compound is a complex organometallic compound involving a nickel(II) center. It contains a cyanophenyl group, a ferrocenyl group, and a diphenylphosphine group .

Molecular Structure Analysis

The molecular structure of this compound would be expected to show the typical features of organometallic complexes, with the metal center (nickel) coordinated to the various organic ligands .Chemical Reactions Analysis

As an organometallic compound, this complex could be involved in various types of reactions, including catalytic processes. For example, nickel complexes are often used in cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the ligands and the metal center. For example, the presence of the ferrocenyl group could impart redox properties to the compound .科学研究应用

Photocytotoxic Agents in Cancer Therapy

This compound has been utilized in the synthesis of meso-(4′-cyanophenyl) porphyrins , which exhibit efficient photocytotoxicity against cancer cells, such as the A549 lung cancer cell line . These porphyrins can intercalate with DNA and, upon light activation, induce photocleavage, leading to cell death. This application is particularly promising for developing targeted cancer therapies that minimize damage to healthy cells.

Synthesis of Cyclopropanes

Cyclopropanes are a class of compounds with significant interest due to their presence in natural products and utility in medicinal chemistry. The compound can catalyze reactions leading to the synthesis of cyclopropanes, which are valuable building blocks in organic synthesis . This application underscores the role of such nickel complexes in facilitating challenging chemical transformations.

Stabilization of Peroxides

In the field of industrial chemistry, this nickel compound can aid in the selective synthesis and stabilization of peroxides, such as methyl ethyl ketone peroxide (MEKPO) . The stabilization is achieved through the formation of hydrogen bonds within an extended crystalline network, which is crucial for the safe handling and storage of these reactive species.

DNA Interactions and Cleavage

The compound has shown potential in mediating interactions with DNA, which is a cornerstone in the study of genetics and biochemistry . By binding to DNA, it can facilitate the study of DNA structure, function, and its interactions with other molecules, as well as being used for DNA cleavage in genetic engineering applications.

Medicinal Chemistry and Drug Discovery

Nickel complexes, such as the one described, are often explored for their pharmaceutical applications. They can serve as intermediates in the synthesis of chloro-containing molecules, which are prevalent in a variety of drugs . This highlights the compound’s role in the development of new therapeutic agents.

作用机制

安全和危害

未来方向

属性

IUPAC Name |

benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44P2.C7H4N.C5H10.ClH.Fe.Ni/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;8-6-7-4-2-1-3-5-7;1-2-4-5-3-1;;;/h2-3,6-9,15-18,25,28-31H,4-5,10-14,19-24H2,1H3;2-5H;1-5H2;1H;;/q;-1;;;;+1/p-1/t25-,30?,31?;;;;;/m1...../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSAOIBZIZNXRK-BAEAESNCSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58ClFeNNiP2- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

800.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 156009179 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

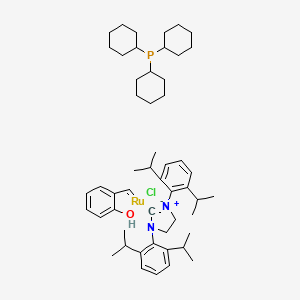

![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289648.png)

![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289652.png)

![Dichloro(di-mu-chloro)bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]dipalladium(II), 97%](/img/structure/B6289670.png)

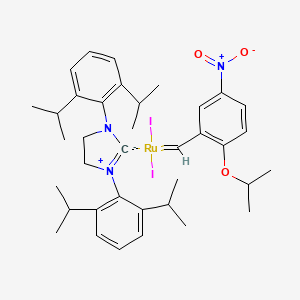

![1,3-Bis(2,4,6-triMePh)-4-[(triMeammonio)Me]imidazolidin-2-ylidene]-(2-iPrO-5-nitrobenzylidene)diClRu(II)Cl nitro-StickyCat Cl](/img/structure/B6289678.png)

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II)](/img/structure/B6289709.png)

![Dichloro[rel-[N(S)]-N-[2-[(R)-methylthio-S]ethyl]-4-morpholineethanamine-NN4,N4](triphenylphosphine)ruthenium(II)](/img/structure/B6289714.png)

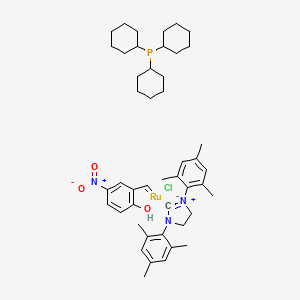

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (dicyclohexylphosphine)}nickel(II)](/img/structure/B6289720.png)

![6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6289740.png)